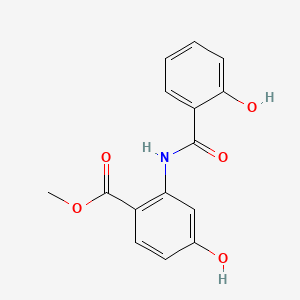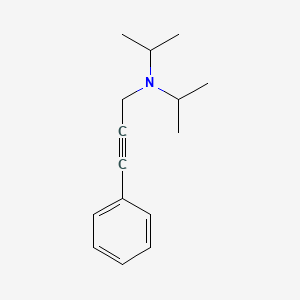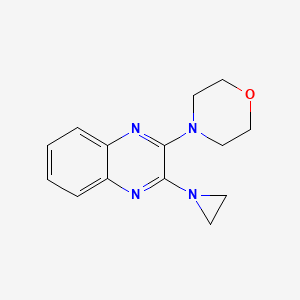![molecular formula C22H22N4O2 B14350757 (E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] CAS No. 97455-71-5](/img/structure/B14350757.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] is an organic compound characterized by its unique structure, which includes a phenylene core and ethoxypyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] typically involves the condensation of 1,4-phenylenediamine with 6-ethoxypyridine-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bonds.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxypyridinyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming complexes that exhibit unique catalytic or biological activities. The pathways involved may include coordination to metal centers and subsequent activation of substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridyl groups instead of ethoxypyridinyl groups.
Uniqueness
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] is unique due to its specific structural features, such as the ethoxypyridinyl groups, which may impart distinct electronic and steric properties compared to other similar compounds. These unique features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
97455-71-5 |
|---|---|
Formule moléculaire |
C22H22N4O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-(6-ethoxypyridin-3-yl)-N-[4-[(6-ethoxypyridin-3-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C22H22N4O2/c1-3-27-21-11-5-17(15-25-21)13-23-19-7-9-20(10-8-19)24-14-18-6-12-22(26-16-18)28-4-2/h5-16H,3-4H2,1-2H3 |
Clé InChI |
VMCQDULKGZYVOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CN=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


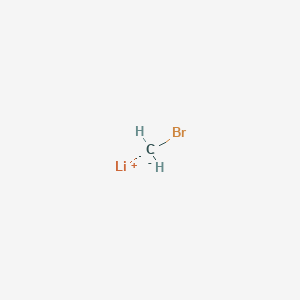
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
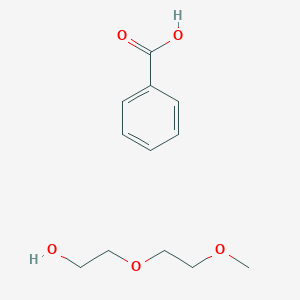
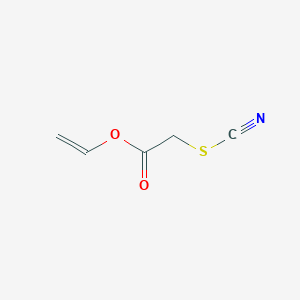
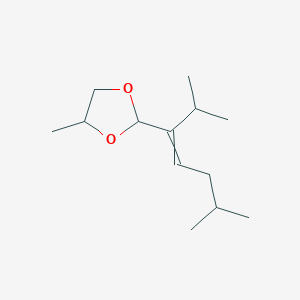
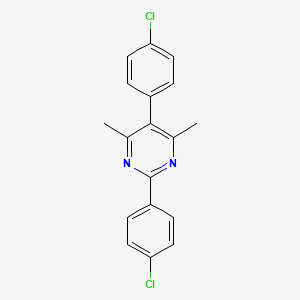
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
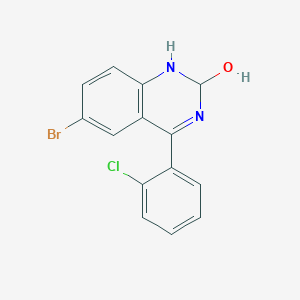
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)

